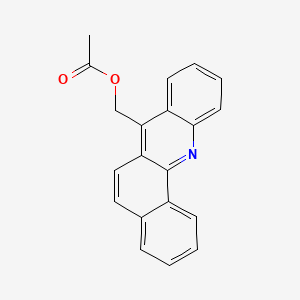

Benz(c)acridine-7-methanol, acetate

Description

Benz(c)acridine-7-methanol, acetate is a polycyclic aromatic hydrocarbon derivative featuring an acridine core with a hydroxymethyl group at the 7-position, esterified to an acetate moiety. The compound’s relevance lies in its structural similarity to bioactive acridine derivatives, such as chemotherapeutic agents .

Properties

CAS No. |

102024-10-2 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

benzo[c]acridin-7-ylmethyl acetate |

InChI |

InChI=1S/C20H15NO2/c1-13(22)23-12-18-16-8-4-5-9-19(16)21-20-15-7-3-2-6-14(15)10-11-17(18)20/h2-11H,12H2,1H3 |

InChI Key |

KKDWNSNHFPIMSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Formation of Benz(c)acridine Core

- The core structure is typically synthesized by condensation reactions involving aromatic amines and carboxylic acid derivatives or aldehydes.

- Cyclization is promoted by reagents such as POCl3 or under acidic conditions.

- The choice of substituents on the aromatic rings influences regioselectivity and activation of the 7-position for subsequent modifications.

Introduction of Methanol Group at 7-Position

- The 7-position is often activated by electron-withdrawing groups (e.g., chloro, nitro) that facilitate nucleophilic aromatic substitution.

- Reaction with nucleophiles such as hydroxymethyl groups or direct hydroxylation introduces the methanol functionality.

- Selective reduction or protection/deprotection strategies may be employed to achieve site-specific substitution.

Acetylation to Form Acetate Group

- The hydroxyl group of the methanol substituent is acetylated using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- This step converts the 7-methanol substituent into the 7-methanol acetate ester.

- Reaction conditions are optimized to prevent acetylation of other reactive sites on the molecule.

Research Findings and Observations

- Benz(c)acridine-7-methanol, acetate shows distinct chemical behavior compared to other acridine derivatives due to its functional groups, which affect solubility and biological activity.

- The Friedlander and Ullmann-type methods provide reliable routes to the core structure but require additional steps for functionalization.

- Nanocatalyst-mediated synthesis offers an environmentally friendly alternative with high efficiency and simple work-up, though it may require further functional group transformations to yield the acetate derivative.

- Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Benz©acridine-7-methanol, acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Benz©acridine-7-one, acetate.

Reduction: Benz©acridine-7-methanol, acetate.

Substitution: Various substituted derivatives of Benz©acridine-7-methanol, acetate.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Benz(c)acridine-7-methanol, acetate has garnered attention for its potential as an anticancer agent. Studies have indicated that derivatives of benz(c)acridine exhibit significant interactions with DNA and RNA, suggesting their utility in targeting cancer cells. For instance, hybrid agents combining platinum with acridine derivatives have shown low-nanomolar potency against chemoresistant non-small cell lung cancer while demonstrating improved tolerability compared to traditional treatments . The ability of benz(c)acridine derivatives to form DNA adducts enhances their effectiveness in disrupting cancer cell proliferation.

Antimicrobial Properties

Recent investigations into acridine derivatives, including this compound, have revealed antimicrobial activity against various bacterial strains. For example, certain derivatives have exhibited effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .

Environmental Applications

Photochemical Studies

Research into the photochemical behavior of benz(c)acridine compounds has highlighted their role in environmental chemistry. The photo-oxidation of related compounds in methanol solutions has led to the identification of various photoproducts, which may have implications for understanding the environmental fate of these substances . Such studies are crucial for assessing the ecological impact of acridine derivatives and their transformation products.

Toxicity and Biodegradation

The metabolism of benz(c)acridine compounds can lead to less toxic derivatives, as demonstrated in studies involving aquatic organisms like zebra mussels. These organisms can transform acridine into less harmful forms, indicating potential pathways for bioremediation in contaminated environments . Understanding these metabolic processes is essential for evaluating the environmental risks associated with benz(c)acridine compounds.

Material Science Applications

Chemiluminescent Compounds

Benz(c)acridine derivatives are also explored for their luminescent properties. Compounds that include benz(c)acridine structures have been developed as chemiluminescent agents with applications in various fields such as bioimaging and sensor technology. Their emission characteristics can be tailored for specific applications by modifying their chemical structure .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and applications of this compound compared to other acridine derivatives:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| Benz(a)acridine | Aromatic Hydrocarbon | Strong carcinogenic properties | Limited medicinal use |

| Benz(b)acridine | Aromatic Hydrocarbon | Different biological activities | Anticancer research |

| 9-Aminoacridine | Amino Derivative | Enhanced solubility and bioactivity | Antimicrobial applications |

| This compound | Polycyclic Compound | Potential anticancer and antimicrobial properties | Cancer therapy & environmental remediation |

Mechanism of Action

The mechanism of action of Benz©acridine-7-methanol, acetate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to DNA: Intercalate between DNA base pairs, affecting DNA replication and transcription.

Inhibit enzymes: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Induce apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Unlike the methyl group (7-Methylbenz(c)acridine), the acetate moiety introduces a labile ester bond, enabling enzymatic or hydrolytic cleavage to regenerate the active hydroxymethyl form .

Reactivity and Stability

- Hydrolytic Sensitivity :

- Five-membered benzannulated compounds (e.g., FMB isomers) exhibit stronger hydride-donating abilities than six-membered analogs (SMB isomers) , suggesting that substituent position and ring size could modulate reactivity.

Biological Activity

Benz(c)acridine-7-methanol, acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Overview of Benz(c)acridine Derivatives

Benz(c)acridine derivatives, including this compound, belong to a class of compounds known for their diverse biological activities. These include anticancer, anti-inflammatory, and antimicrobial effects. The structure of this compound contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that benz(c)acridine derivatives exhibit significant anticancer properties. A study assessed the cytotoxicity of several acridine derivatives against various cancer cell lines using the MTT assay. Notably, one derivative showed moderate cytotoxicity against liver cancer cells (WRL-68) with an IC50 value of 86 µM .

Case Study: Tumor Initiation

A pivotal study on the tumor-initiating activity of benz[c]acridine found that it was a weak initiator on mouse skin, resulting in a tumor incidence of 37% at a dose of 2.5 µmol. Comparatively, certain metabolites demonstrated enhanced tumor-initiating activity, suggesting that metabolic activation plays a crucial role in the carcinogenic potential of these compounds .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Metabolic Activation : Compounds undergo metabolic transformations that can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

- Inhibition of Enzymes : Some acridine derivatives have been shown to inhibit enzymes such as aromatase and glycosyltransferase, which are involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, benz(c)acridine derivatives have demonstrated antimicrobial activity. A recent study evaluated various monomeric alkaloids for their antibacterial and antifungal properties. The findings indicated that certain derivatives exhibited good activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Benz(c)acridine-7-methanol, acetate?

- Methodology : Synthesis can involve multi-step organic reactions, such as esterification of Benz(c)acridine-7-methanol with acetic anhydride under catalytic acidic conditions. Purification techniques include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR spectroscopy to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) .

- Safety : Use Class I, Type B biological safety hoods for handling, and HEPA filters during cleanup to minimize airborne exposure .

Q. What safety protocols are critical when handling Benz(c)acridine derivatives in the lab?

- Guidelines : Follow OSHA PPE standards (29 CFR 1910.132), including nitrile gloves, lab coats, and safety goggles. Use vacuum or wet methods for spill cleanup to avoid dust generation. Conduct regular air monitoring for polycyclic aromatic hydrocarbon (PAH) contamination .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.5–9.0 ppm) and acetate methyl groups (δ 2.0–2.5 ppm).

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced Research Questions

Q. How can contradictory carcinogenicity data from rodent models be interpreted?

- Case Study : Benz(c)acridine induced low skin tumor incidence in mice but elevated bladder tumors in rats via wax pellet implantation .

- Resolution : Evaluate species-specific metabolic activation (e.g., CYP450 isoforms), dose-response thresholds, and tissue susceptibility. Use in vitro models (e.g., Ames test with S9 metabolic activation) to assess mutagenicity concordance .

Q. What experimental designs are optimal for studying Benz(c)acridine biodegradation in environmental samples?

- Bioremediation Approach : Inoculate contaminated soil with Bacillus amyloliquefaciens and monitor degradation via GC-MS. Key intermediates include benz(a)anthracene-7,12-dione and hexanoic acid derivatives .

- Controls : Include sterile soil controls and abiotic degradation assays. Replicate experiments (n ≥ 3) to account for microbial community variability .

Q. Which advanced analytical techniques elucidate metabolic pathways of Benz(c)acridine derivatives?

- Isotopic Tracers : Use ¹³C-labeled analogs (e.g., Benz[a]anthracene-7-chloromethane-13C) to track metabolite formation via LC-MS/MS .

- Metabolomics : Combine high-resolution mass spectrometry with pathway analysis tools (e.g., MetaboAnalyst) to identify phase I/II metabolites .

Q. What statistical methods address dose-response variability in toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.